2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione
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Overview
Description
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is a compound belonging to the pyrido[3,2-g]quinoline familyIt is known for its stability and compatibility with several pharmaceutical excipients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridoquinoline core through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectrometry (FTIR), and gas chromatography coupled with mass spectrometry (GC/MS) are employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves its interaction with molecular targets and pathways within cells. It has been shown to reverse multidrug resistance by inhibiting efflux pumps in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents. This enhances the efficacy of the treatment and reduces the likelihood of resistance development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the pyrido[3,2-g]quinoline family include:
- 4,6-bis(dimethylaminoethylamino)-2,8,10-trimethylpyrido[3,2-g]quinoline
- 2,2’-[(2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6-diyl)bis(oxy)]-bis[N,N-diethylethanamine]
Uniqueness
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to reverse multidrug resistance sets it apart from other compounds in the same family, making it a valuable candidate for further research and development .
Properties
CAS No. |
182410-19-1 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2,8,10-trimethyl-1,9-dihydropyrido[3,2-g]quinoline-4,6-dione |
InChI |
InChI=1S/C15H14N2O2/c1-7-4-12(18)10-6-11-13(19)5-8(2)17-15(11)9(3)14(10)16-7/h4-6H,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
QIKWQLGORXJYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC3=C(C(=C2N1)C)NC(=CC3=O)C |
Origin of Product |
United States |
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